molecular formula C9H9ClN2 B8426253 2-Methyl-8-chloromethylimidazo[1,2-a]pyridine CAS No. 85333-35-3

2-Methyl-8-chloromethylimidazo[1,2-a]pyridine

Cat. No. B8426253
CAS RN: 85333-35-3
M. Wt: 180.63 g/mol
InChI Key: DQLFOAVCYJZTTR-UHFFFAOYSA-N
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Patent
US04450164

Procedure details

2-Methyl-8-hydroxymethylimidazo[1,2-a]pyridine 21.4 g (0.13 mol) is dissolved in 400 ml dichloromethane. To the solution at 0° C. is added dropwise with stirring 19 ml of thionyl chloride. The reaction mixture is stirred for one hour and the dichloromethane is removed under reduced pressure. The residue is dissolved in distilled water, neutralizedat 0° C. with ammonium hydroxide and extracted with dichloromethane.The extracts are combined and dried over anhydrous sodium sulfate. Following filtration, the dichloromethane is removed under reduced pressure to give 2-methyl-8-chloromethylimidazo[1,2-a]pyridine, mp. 110°-112° C.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]2[C:9]([CH2:10]O)=[CH:8][CH:7]=[CH:6][N:5]2[CH:12]=1.S(Cl)([Cl:15])=O>ClCCl>[CH3:1][C:2]1[N:3]=[C:4]2[C:9]([CH2:10][Cl:15])=[CH:8][CH:7]=[CH:6][N:5]2[CH:12]=1

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
CC=1N=C2N(C=CC=C2CO)C1
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution at 0° C. is added dropwise
CUSTOM
Type
CUSTOM
Details
the dichloromethane is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in distilled water, neutralizedat 0° C. with ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
the dichloromethane is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1N=C2N(C=CC=C2CCl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.